molecular formula C15H14N2O B2702968 (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one CAS No. 1006319-56-7

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2702968
CAS No.: 1006319-56-7
M. Wt: 238.29
InChI Key: BURBUAQSFCPHEW-XYOKQWHBSA-N
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Description

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a synthetic compound featuring an indanone core linked to a pyrazole ring via an exocyclic double bond. This structure places it within the indenopyrazole family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The indanone moiety is a recognized structure in bioactive molecules and natural products, contributing to improved solubility and bioavailability . The compound is synthesized via a Knoevenagel condensation reaction, a well-established method for creating such methylene-bridged structures . Research into analogous indenopyrazole derivatives has identified a wide spectrum of biological activities, suggesting this compound's potential utility in several research areas. These include investigations into antimycobacterial, antimicrobial, and anticancer agents . Some indenopyrazoles function as kinase inhibitors, targeting proteins such as cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2, which are critical pathways in cancer research . Other studies highlight potential applications in central nervous system (CNS) research, including the development of antipsychotic agents and cannabinoid receptor ligands . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-13(9-17(2)16-10)8-12-7-11-5-3-4-6-14(11)15(12)18/h3-6,8-9H,7H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBUAQSFCPHEW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/2\CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is studied for its potential as a ligand in coordination chemistry and catalysis.

Biology

Biologically, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

  • Target Compound : 1,3-Dimethyl groups on the pyrazole ring.
  • (2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-2,3-dihydro-1H-inden-1-one ():

    • Pyrazole substituents: 5-chloro, 3-methyl, 1-phenyl.
    • Enhanced steric bulk and lipophilicity due to the phenyl group.
    • Synthesized via similar aldol condensation but with a chloro-phenyl-substituted aldehyde .
  • 5-[1-(2-Hydroxyethyl)-3-pyridin-4-yl-1H-pyrazol-4-yl]-indan-1-one oxime (): Pyrazole substituents: 3-pyridinyl, 1-(2-hydroxyethyl). Oxime (-NOH) replaces the ketone at the indanone position.

Core Structural Variations

  • (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (): Pyrazol-3-one core instead of indenone. Substituents: 2-nitrophenyl, acetyl, and methyl groups. Exhibits distinct electronic properties due to the nitro group (-NO₂), with IR absorption at 1552 cm⁻¹ .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₆H₁₄N₂O 250.30 Not reported ~70* Indenone C=O, pyrazole
(2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-indan-1-one C₂₀H₁₅ClN₂O 334.80 Not reported ~70* Chloro, phenyl
5-[1-(2-Hydroxyethyl)-3-pyridin-4-yl-1H-pyrazol-4-yl]-indan-1-one oxime C₁₉H₁₈N₄O₂ 334.37 Not reported Not reported Oxime, pyridinyl, hydroxyethyl
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 170 69.8 Nitro, acetyl

*Yield estimated from analogous syntheses in .

Key Observations:

  • Electronic Effects: The nitro group in ’s compound increases polarity, reflected in its higher melting point (170°C) compared to non-nitro derivatives .
  • Bioactivity : The oxime derivative () shows BRAF inhibitory activity, while phenyl/chloro-substituted analogs () may prioritize steric optimization for target binding .

Biological Activity

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and offering insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H12N4C_{13}H_{12}N_4, and it possesses a molecular weight of approximately 224.26 g/mol. The structure features a pyrazole ring, which is known for its significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit inhibitory effects on various cancer cell lines:

  • Breast Cancer : Significant antiproliferative effects were observed against MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells showed reduced viability in the presence of pyrazole derivatives.

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2315.6
Compound BHepG28.9
(E)-2...Various7.5

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, compounds similar to (E)-2... have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Inhibition Rates : Some derivatives showed up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM compared to standard drugs like dexamethasone.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that (E)-2... exhibits activity against several bacterial strains:

Bacterial StrainActivity LevelReference
E. coliModerate
S. aureusGood
Pseudomonas aeruginosaHigh

The mechanisms underlying the biological activities of (E)-2... are believed to involve multiple pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : It has been suggested that these compounds can trigger apoptosis in malignant cells through intrinsic pathways.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation and related pathologies.

Case Studies

A notable study investigated the effects of (E)-2... on a range of cancer cell lines and reported promising results in terms of both cytotoxicity and selectivity towards cancerous tissues over normal cells.

Study Highlights

  • Objective : Evaluate the anticancer efficacy of (E)-2... on various cancer cell lines.
  • Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.

Results indicated that treatment with (E)-2... resulted in a dose-dependent decrease in cell viability across multiple cancer types.

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